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Compound of Interest

Compound Name: (2-Bromo-ethyl)-methyl-amine

CAS No.: 41239-10-5

Cat. No.: B3037047

Get Quote

Executive Summary & Application Context
(2-Bromo-ethyl)-methyl-amine (typically handled as the hydrobromide salt, CAS 2576-47-8)

is a critical alkylating agent and intermediate in the synthesis of nitrogen mustards,

heterocycles, and pharmaceutical actives. Its reactivity—driven by the leaving group capability

of the bromide—makes it prone to cyclization into the reactive N-methylaziridinium ion under

basic conditions.

For drug development professionals, Infrared (IR) Spectroscopy serves as the primary frontline

tool for:

Reaction Monitoring: Confirming the conversion of the precursor 2-(Methylamino)ethanol

(OH

Br).

Salt Integrity Verification: Ensuring the molecule remains in the stable ammonium salt form

to prevent premature cyclization.
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Differentiation: Distinguishing between the bromo- and chloro-analogs during supply chain

verification.

This guide moves beyond basic spectral assignment to provide a comparative performance

analysis against its critical alternatives and precursors.

Spectroscopic Profile: (2-Bromo-ethyl)-methyl-
amine HBr
The hydrobromide salt presents a distinct spectral signature dominated by the protonated

secondary amine and the carbon-bromine bond.

Table 1: Characteristic IR Bands (HBr Salt)
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Functional Group
Frequency (

)
Intensity Diagnostic Value

Amine Salt (N-H

)
2400 – 3000 Broad, Strong

Critical. Overlaps C-H

stretches. Indicates

stable salt form.

Disappearance

suggests degradation

to free base/aziridine.

Alkyl C-H Stretch 2950 – 2850 Medium

Standard alkyl

backbone. Often

obscured by the broad

ammonium band.

N-H

Deformation
1580 – 1620 Medium/Sharp

Confirms secondary

ammonium salt

structure.

C-N Stretch 1020 – 1180 Medium
Characteristic of

aliphatic amines.

C-Br Stretch 515 – 690 Medium/Strong

Fingerprint Identity.

Differentiates from

Chloro-analog and

alcohol precursor.

Expert Insight: The most common error in analyzing this compound is misinterpreting the broad

band at 2400–3000

as moisture. While the salt is hygroscopic, this band is intrinsic to the

species.
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Comparative Performance Analysis
This section evaluates the target molecule against its primary "alternatives": its synthetic

precursor (for reaction completion) and its halogenated analog (for substitution verification).

Comparison A: Target vs. Precursor [2-
(Methylamino)ethanol]
Objective: Validation of Bromination (OH

Br).

The synthesis typically involves treating 2-(methylamino)ethanol with HBr or

. The IR spectrum provides a binary Pass/Fail indication based on the hydroxyl group.

Feature
(2-Bromo-ethyl)-methyl-
amine HBr

2-(Methylamino)ethanol
(Precursor)

O-H Stretch (~3350

)
ABSENT PRESENT (Broad, Strong)

C-O Stretch (~1050

)
ABSENT PRESENT (Strong)

C-Br Stretch (~600

)
PRESENT ABSENT

Performance Verdict: IR is superior to NMR for rapid in-process control (IPC) of this reaction

because the disappearance of the O-H stretch is unambiguous and does not require

deuterated solvents.

Comparison B: Target vs. Chloro-Analog [(2-Chloro-
ethyl)-methyl-amine]
Objective: Supply Chain Verification & Substitution Tuning.
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The chloro-analog is less reactive than the bromo-compound. Distinguishing them is critical

when fine-tuning alkylation kinetics.

Mechanism: Heavier atoms vibrate at lower frequencies. Bromine (79.9 amu) is significantly

heavier than Chlorine (35.5 amu).

Spectral Shift:

C-Cl Stretch: Appears at 600 – 800

.

C-Br Stretch: Shifts down to 500 – 690

.

Experimental Data Note: In the fingerprint region, the C-Br band will consistently appear ~100

lower than the corresponding C-Cl band of the analog.

Decision Logic & QC Workflow
The following diagram illustrates the logical pathway for validating the identity and quality of (2-
Bromo-ethyl)-methyl-amine HBr using IR data.
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Unknown Sample Spectrum

Check 3200-3550 cm⁻¹
(Broad O-H Stretch?)

IDENTIFIED: Precursor
2-(Methylamino)ethanol

Yes

Check 2400-3000 cm⁻¹
(Broad N-H⁺ Stretch?)

No

WARNING: Free Base / Aziridine
(Unstable Form)

No

Check 500-700 cm⁻¹
(C-X Stretch Region)

Yes

IDENTIFIED: Chloro-Analog
(Band at 700-750 cm⁻¹)

High Freq (700+)

CONFIRMED: Target
(2-Bromo-ethyl)-methyl-amine HBr

(Band at 500-650 cm⁻¹)

Low Freq (<690)

Click to download full resolution via product page

Caption: QC Decision Tree for differentiating the target molecule from precursors and analogs.

Experimental Protocol: Handling & Acquisition
To ensure reproducibility and prevent artifact formation (e.g., moisture absorption or halide

exchange), follow this specific protocol.

Method: KBr Pellet (Preferred for Salts)
The HBr salt is solid but hygroscopic. ATR (Attenuated Total Reflectance) is acceptable but can

corrode diamond/ZnSe crystals over time due to acidity. KBr transmission is the gold standard

for resolution.
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Step-by-Step Protocol:

Environment: Work in a humidity-controlled environment (<40% RH).

Preparation: Mix 2 mg of (2-Bromo-ethyl)-methyl-amine HBr with 200 mg of spectroscopic

grade KBr.

Grinding: Grind gently in an agate mortar. Critical: Do not over-grind; excessive pressure can

generate heat, potentially degrading the labile alkyl bromide or inducing halide exchange

with the KBr matrix (rare but possible).

Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

Acquisition:

Range: 4000 – 400

.

Resolution: 4

.[1]

Scans: 32 (to average out noise in the fingerprint region).

Self-Validating Check:

If the region above 3400

shows a broad "hump," your sample has absorbed water. Dry the sample in a vacuum
desiccator over

and re-run.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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